REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].O.[Cl:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:23]=1B(O)O.C(Cl)Cl>O1CCOCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:23]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[Cl:17])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1 |f:1.2.3,4.5,^1:39,58|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1I)N
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Name
|
|
Quantity
|
2.05 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=NC=CC1B(O)O
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=NC=CC1B(O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=NC=CC1B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled through the solution for ˜2 min
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum to ⅕th the volume
|
Type
|
EXTRACTION
|
Details
|
extracted between DCM and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 10% isopropanol/DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
FILTRATION
|
Details
|
filtered through a fitted funnel
|
Type
|
WASH
|
Details
|
The solids were washed with additional DCM
|
Type
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CUSTOM
|
Details
|
The combined filtrate was purified on a 80 g Combiflash column (dry loaded)
|
Type
|
WASH
|
Details
|
eluting with 2% methanol/0.1% NH4OH (˜28% in water)/DCM to 8% methanol/0.4% NH4OH (˜28% in water)/DCM
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solid
|
Type
|
CUSTOM
|
Details
|
The solids were triturated with DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1C1=C(C=NC=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |